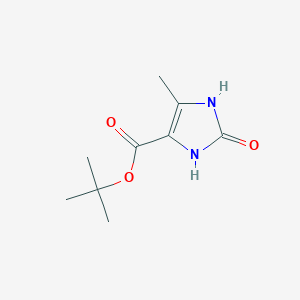![molecular formula C13H15N3S B2589210 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 887200-91-1](/img/structure/B2589210.png)
2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine, also known as DMPT, is an organic compound that has been used in a variety of scientific research applications. DMPT is a heterocyclic compound, meaning it is composed of several types of atoms, including carbon, nitrogen, and sulfur. It is a white crystalline solid and has a melting point of 183-185 °C. DMPT is often used as a ligand in coordination chemistry, and its structure has been used as a scaffold in drug design.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer and Anti-inflammatory Agents
The pyrazole nucleus, which is part of the compound’s structure, is a valuable scaffold in medicinal chemistry due to its therapeutic potential . Specifically, aminopyrazoles, which are pyrazole derivatives with a free amino group, have been studied for their anticancer and anti-inflammatory properties. They serve as useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX, and others, which are important targets for treating bacterial and virus infections .
Pharmaceutical Research: Kinase Inhibition
Aminopyrazoles, including compounds similar to the one , have been identified as reversible inhibitors of kinases like Bruton’s tyrosine kinase (BTK) . BTK is a significant therapeutic target for B-cell-driven malignancies, and the design of inhibitors based on the aminopyrazole framework has been a focus of pharmaceutical research .
Supramolecular Chemistry: Building Blocks
Pyrazole derivatives are utilized as building blocks in supramolecular chemistry. Their ability to form stable structures through non-covalent interactions makes them suitable for creating complex molecular assemblies, which can be used in the development of new materials and nanotechnology applications .
Polymer Chemistry: Functional Materials
In polymer chemistry, pyrazole-based compounds are incorporated into polymers to impart specific properties, such as UV stabilization, which is crucial for materials exposed to sunlight. This compound’s derivatives could potentially be used to enhance the stability and longevity of polymers .
Cosmetic Industry: Colorants
The pyrazole ring is also found in colorants used in the cosmetic industry. Its derivatives can provide a range of colors and are used for their stability and safety in various cosmetic products .
Food Industry: Additives
Pyrazole compounds have applications in the food industry as additives. They can act as preservatives or flavor enhancers, contributing to the shelf-life and taste of food products .
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that similar compounds may exert their effects through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Related compounds have been shown to have significant effects on the pathways related to leishmaniasis and malaria .
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-8-3-4-12(9(2)5-8)16-13(14)10-6-17-7-11(10)15-16/h3-5H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSGHFFTABKVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)
![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)


![6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2589138.png)

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)



![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
